molecular formula C22H20N2O3 B7460949 N-(3-benzamidophenyl)-2-ethoxybenzamide

N-(3-benzamidophenyl)-2-ethoxybenzamide

Cat. No.: B7460949
M. Wt: 360.4 g/mol
InChI Key: JOGYTJAHVGPPLW-UHFFFAOYSA-N
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Description

N-(3-Benzamidophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 3-benzamidophenyl group at the amide nitrogen and an ethoxy group at the ortho position of the benzoyl ring. Its structure combines aromaticity with hydrogen-bonding capabilities, making it a candidate for interactions with proteins such as histone acetyltransferases (HATs) or tyrosine kinases .

Properties

IUPAC Name

N-(3-benzamidophenyl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-11-17(15-18)23-21(25)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGYTJAHVGPPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of N-(3-benzamidophenyl)-2-ethoxybenzamide with key analogues:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents logP Hydrogen Bond Donors/Acceptors
This compound C22H20N2O3 360.41 3-Benzamidophenyl, ethoxy ~4.2* 2 / 3
CTB (N-(4-chloro-3-CF3-phenyl)-2-ethoxybenzamide) C15H12ClF3NO2 343.72 4-Cl, 3-CF3, ethoxy 4.5 1 / 3
2-Ethoxy-N-(3-ethylphenyl)benzamide C17H19NO2 269.34 3-Ethylphenyl, ethoxy 4.09 1 / 3
2-Ethoxy-N-(3-hydroxyphenyl)benzamide C15H15NO3 257.29 3-Hydroxyphenyl, ethoxy 3.1 2 / 3
CTPB (N-(4-chloro-3-CF3-phenyl)-2-ethoxy-6-pentadecylbenzamide) C30H40ClF3NO2 562.10 4-Cl, 3-CF3, 6-pentadecyl, ethoxy 8.7 1 / 3

*Estimated based on structural similarity to CTB.

Key Observations:

Electron-Withdrawing Groups (Cl, CF3) : CTB and CTPB contain electronegative substituents (Cl, CF3) at the para and meta positions, respectively. These groups enhance binding to hydrophobic pockets in enzymes like p300 HAT and improve metabolic stability .

Hydrocarbon Chains : The pentadecyl chain in CTPB increases lipophilicity (logP = 8.7) but reduces hydrogen-bonding capacity, leading to lower p300 activation compared to CTB .

Key Findings:
  • CTB vs. CTPB : CTB exhibits stronger p300 activation due to its ability to form a hydrogen bond with Leu1398, a critical residue in the HAT domain. The pentadecyl chain in CTPB sterically hinders this interaction, reducing efficacy .
  • Benzamidophenyl vs.
  • Inhibitors vs. Activators: Cyanobenzamide derivatives (e.g., anacardic acid analogues) act as p300 inhibitors, whereas CTB/CTPB are activators. This divergence highlights the role of substituents in determining functional outcomes .

Crystallographic and Conformational Insights

  • Crystal Structure of N-(4-Cyano-3-CF3-phenyl)-2-ethoxybenzamide (): The ethoxy group lies coplanar with the benzoyl ring, optimizing π-π stacking. The anti-periplanar conformation of the amide linker facilitates interactions with enzyme active sites .
  • Impact of Substituent Orientation : In CTB, the 4-Cl and 3-CF3 groups create a planar aromatic system, enhancing binding to p300’s hydrophobic cleft. In contrast, bulky substituents (e.g., pentadecyl in CTPB) disrupt this geometry .

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